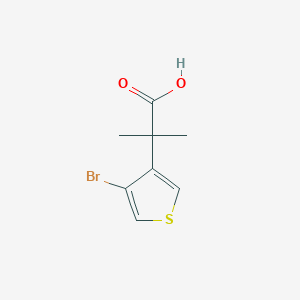

2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C8H9BrO2S |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

2-(4-bromothiophen-3-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C8H9BrO2S/c1-8(2,7(10)11)5-3-12-4-6(5)9/h3-4H,1-2H3,(H,10,11) |

InChI Key |

FOMQDSGBNJSYCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CSC=C1Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid typically involves the bromination of thiophene followed by the introduction of the methylpropanoic acid group. One common method includes:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Formation of 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid: The brominated thiophene is then reacted with methylpropanoic acid under suitable conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The bromine atom in 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: De-brominated thiophene derivatives or modified thiophene rings.

Scientific Research Applications

2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can facilitate interactions with biological macromolecules, leading to various biological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid

- CAS No.: 1528989-30-1

- Molecular Formula : C₈H₉BrO₂S

- Molecular Weight : 249.12 g/mol

- Structural Features: A brominated thiophene ring attached to a branched propanoic acid group with a methyl substituent at the α-carbon .

Status : The compound is listed as "discontinued" in commercial catalogs but may be temporarily unavailable for order .

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound is compared to six analogs based on substituents, aromatic systems, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological systems, and relevant research findings.

- Chemical Formula : C10H11BrO2

- Molecular Weight : 243.1 g/mol

- CAS Number : 10933679

The biological activity of 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid is primarily attributed to its structural features, particularly the bromothiophene moiety. This structure allows for various interactions with biological targets, including:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and nucleic acids.

- π-π Stacking : The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity.

- Electrostatic Interactions : The presence of bromine enhances the electron-withdrawing properties, potentially increasing binding affinity to positively charged sites on proteins.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid exhibit significant antimicrobial properties. For instance, studies have shown that brominated thiophenes can inhibit the growth of both pathogenic and probiotic bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid | E. coli | 15 |

| 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid | S. aureus | 12 |

| Control (No treatment) | - | 0 |

These results suggest that the compound may act as a bactericide, selectively inhibiting harmful bacteria while preserving beneficial strains.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Study on Gut Microbiome Modulation

A recent study explored the effects of halogenated compounds on gut microbiota. The results indicated that 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid significantly increased beneficial bacteria such as Bifidobacterium and Lactobacillus, while reducing pathogenic strains like Clostridium spp. This modulation is crucial for maintaining gut health and preventing dysbiosis.Microbial Species Control Group (CFU/ml) Treated Group (CFU/ml) Bifidobacterium Clostridium -

Inhibition of Cancer Cell Lines

Another study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cells.Concentration (µM) MCF-7 Cell Viability (%) HT-29 Cell Viability (%) 0 100 100 10 85 90 50 60 70 100 30 40

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.